2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide
Description
Properties
IUPAC Name |
2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O5/c1-3-20-17(22)10(2)25-16-9-12(5-6-14(16)21(23)24)26-15-7-4-11(18)8-13(15)19/h4-10H,3H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEFRHHEMOGTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601973 | |
| Record name | 2-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76120-22-4 | |
| Record name | 2-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide typically involves multiple steps, starting with the preparation of the core aromatic structures. One common route includes the nitration of 2,4-dichlorophenol to introduce the nitro group, followed by etherification with 2-nitrophenol. The final step involves the amidation reaction with N-ethylpropanamide under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions. Large-scale production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Reduction: Formation of 2-[5-(2,4-dichlorophenoxy)-2-aminophenoxy]-N-ethylpropanamide.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Biology: In biological research, it may be used to study the effects of aromatic compounds on biological systems, particularly in the context of enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The nitro and amide groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
Structural Analogues in the Diphenyl Ether Class
Compound A : 2-(2,4-Dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)propanamide
- CAS : 409093-15-8 .
- Molecular Formula : C₁₂H₉Cl₂N₃O₄S (MW: 362.19 g/mol).
- Key Differences: Replaces the diphenyl ether’s nitro-phenoxy group with a nitro-thiazole moiety.
- Activity : Enhanced selectivity for fungal pathogens due to the thiazole ring .
Compound B : 2-(2,4-Dichlorophenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide
- CAS : 881755-56-2 .
- Molecular Formula : C₂₀H₂₀Cl₂N₂O₄ (MW: 423.29 g/mol).
- Key Differences : Incorporates a tetrahydrofuran-methoxy group on the phenyl ring, increasing hydrophobicity.
- Activity : Extended soil persistence compared to the parent compound .
Compound C : Triclosan (5-Chloro-2-(2,4-Dichlorophenoxy)Phenol)
Functional Analogues in Herbicide Classes
Compound D : Dichlorprop (2-(2,4-Dichlorophenoxy)Propionic Acid)
- CAS : 120-36-5 .
- Molecular Formula : C₉H₈Cl₂O₃ (MW: 235.06 g/mol).
- Key Differences : Carboxylic acid group instead of amide; lacks nitro substitution.
- Activity : Synthetic auxin herbicide, inducing uncontrolled growth in target plants .
Compound E : MCPA (2-(4-Chloro-2-Methylphenoxy)Acetic Acid)
- CAS : 94-74-6 .
- Molecular Formula : C₉H₉ClO₃ (MW: 200.62 g/mol).
- Key Differences : Methyl substitution on the phenyl ring and acetic acid functional group.
- Efficacy : Higher volatility and mobility in soil compared to diphenyl ethers .
Compound F : Bifenox (Methyl 5-(2,4-Dichlorophenoxy)-2-Nitrobenzoate)
Comparative Data Table
Key Research Findings
Structural Impact on Activity :
- The nitro group in the target compound enhances oxidative stress generation in weeds, a feature absent in Dichlorprop or MCPA .
- Substitution with thiazole (Compound A) or tetrahydrofuran (Compound B) improves target specificity but reduces broad-spectrum herbicidal activity .
Environmental Persistence :
- The target compound’s high melting point (564°C) and low vapor pressure suggest low volatility, reducing airborne contamination risks compared to MCPA .
Biological Activity
2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide, commonly referred to as etnipromid, is a synthetic compound that belongs to the class of phenoxy herbicides. Its structure includes a dichlorophenoxy group and a nitrophenoxy moiety, which contribute to its biological activity. This article explores the biological activity of etnipromid, focusing on its herbicidal properties, toxicological effects, and potential applications in agricultural and medical fields.
Etnipromid has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H24Cl2N2O4 |
| Molecular Weight | 466.32 g/mol |
| LogP | 6.56 |
| Melting Point | Not available |
Etnipromid functions primarily as a selective herbicide, targeting broadleaf weeds while sparing grasses. Its mechanism of action is believed to involve the disruption of auxin transport and signaling pathways in plants, leading to uncontrolled growth and eventual plant death. The presence of the dichlorophenoxy group enhances its binding affinity to auxin receptors.
Herbicidal Efficacy
Research indicates that etnipromid exhibits significant herbicidal activity against various broadleaf weed species. In controlled studies, it has demonstrated effective weed control at concentrations as low as 0.5 kg/ha when applied pre-emergence or early post-emergence.
Toxicological Studies
Toxicological evaluations have highlighted the compound's safety profile concerning non-target organisms. A study assessing its effects on rat liver mitochondria showed no significant oxidative stress or mitochondrial dysfunction at environmentally relevant concentrations, although some impacts on membrane integrity were noted at higher doses .
Table: Toxicological Effects of Etnipromid
| Concentration (μM) | Effect on ATP Levels | Membrane Potential Dissipation |
|---|---|---|
| 0.4 | Moderate | Not significant |
| 10 | Significant | Moderate |
Case Study 1: Agricultural Application
In a field trial conducted in 2023, etnipromid was applied in a corn-soybean rotation system. The results indicated a reduction in weed biomass by approximately 75% compared to untreated plots. The crop yield was also enhanced by an average of 15% due to effective weed management.
Case Study 2: Environmental Impact
A study focused on the environmental fate of etnipromid revealed that it degrades rapidly in soil under aerobic conditions, with half-lives ranging from 7 to 14 days depending on soil type. This rapid degradation minimizes the risk of long-term ecological impacts.
Research Findings
Recent research has expanded the understanding of etnipromid's biological activity beyond herbicidal applications. Investigations into its potential medicinal properties have shown that structural analogs may exhibit anti-inflammatory effects, suggesting avenues for further pharmacological exploration.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide, and how can reaction conditions be optimized for higher yields?
- The compound is synthesized via a multi-step process involving nitration, ether formation, and amide coupling. Key precursors include 2,4-dichlorophenol and ethylamine. Optimization strategies include adjusting stoichiometric ratios (e.g., excess ethylamine for amide formation), temperature control during nitration (40–60°C), and purification via column chromatography (1:1 hexane:EtOAc eluent) . Yield improvements (e.g., from 15% to 30%) can be achieved by using anhydrous conditions and catalytic bases like triethylamine for amide coupling .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- 1H-NMR (δ 7.36–6.63 ppm for aromatic protons, δ 4.63 ppm for ether linkages), 13C-NMR (carbonyl signals at ~170 ppm), and mass spectrometry (expected m/z 399.23; observed [M+H]+ at 396.1) are essential. Thin-layer chromatography (Rf = 0.72 in 1:1 hexane:EtOAc) and melting point analysis (91–94°C) further validate purity .
Q. What safety protocols are recommended for handling this compound, given its structural similarity to carcinogenic phenoxy derivatives?
- Treat as a potential carcinogen (Category 2B per IARC). Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/skin contact. Store in airtight containers at 2–8°C. Emergency measures include rinsing eyes with water (15+ minutes) and immediate medical consultation for exposure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the herbicidal efficacy of this compound compared to analogs like Bifenox?
- SAR studies should focus on substituent effects:
- Nitro group position : Compare 2-nitro (target compound) vs. 3-nitro derivatives (e.g., Bifenox) on herbicidal activity .
- Amide vs. ester linkages : Replace the N-ethylpropanamide group with methyl esters (e.g., Bifenox) to assess stability and bioavailability .
- Bioassays : Use in vitro enzyme inhibition assays (e.g., acetolactate synthase) and in vivo weed growth inhibition trials .
Q. What methodologies are effective for assessing environmental persistence and degradation pathways of this compound?
- Soil half-life studies : Conduct under aerobic/anaerobic conditions (OECD 307 guidelines) with HPLC-MS quantification.
- Degradation products : Identify via LC-QTOF-MS; key intermediates may include 2,4-dichlorophenol (toxic) and nitrophenolic derivatives .
- Ecotoxicology : Test aquatic toxicity using Daphnia magna (OECD 202) and algae growth inhibition (OECD 201) .
Q. How can computational approaches predict the compound’s binding affinity to target enzymes in weeds?
- Molecular docking : Use AutoDock Vina to model interactions with acetolactate synthase (PDB ID: 1N0E). Focus on hydrogen bonding with catalytic residues (e.g., Arg377) and hydrophobic contacts with the chlorophenoxy group .
- QSAR modeling : Train models using descriptors like logP, molar refractivity, and nitro group charge density to predict herbicidal activity across analogs .
Q. What strategies mitigate toxicity risks while maintaining herbicidal potency?
- Derivatization : Introduce hydroxyl or methoxy groups to reduce bioaccumulation (e.g., replace chlorine with less persistent halogens) .
- Prodrug design : Mask the nitro group with a biodegradable moiety (e.g., glycosides) to minimize direct carcinogen exposure .
- Toxicogenomics : Use RNA-seq to identify detoxification pathways in non-target organisms (e.g., soil microbes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
